R-348 choline salt
CAS No.: 1620142-65-5
Cat. No.: VC0540957
Molecular Formula: C28H36FN6O5S+
Molecular Weight: 587.6909
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1620142-65-5 |
|---|---|
| Molecular Formula | C28H36FN6O5S+ |
| Molecular Weight | 587.6909 |
| IUPAC Name | (1Z)-N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanimidate;2-hydroxyethyl(trimethyl)azanium |
| Standard InChI | InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1/p-1 |
| Standard InChI Key | LVRVZPFTLOJOOC-UHFFFAOYSA-N |
| SMILES | CCC(=NS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)C)[O-].C[N+](C)(C)CCO |
| Appearance | Solid powder |
Introduction
Molecular Composition and Structural Features
R-348 choline salt consists of two distinct components:
| Component | Molecular Formula | Role in Salt Formation |
|---|---|---|
| Sulfonamide Core | C23H21FN5O4S | Primary pharmacophore |
| Choline Counterion | C5H14NO | Solubility enhancer and ion pair |
The sulfonamide core includes a fluorinated pyrimidine ring, a propargyl ether group, and a sulfonamide linkage. Choline, a trimethylammonium ethyl group, serves as the counterion, likely enhancing aqueous solubility .
Key Structural Elements
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Fluorinated Pyrimidine Ring:
-
Propargyl Ether Group:
-
The OCC#C (propargyl ether) moiety may act as a bioisostere for hydrogen-bonding interactions or stabilize protein-ligand complexes.
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-
Sulfonamide Linkage:
Molecular Properties and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 586.678 g/mol | |
| SMILES | CCC(=O)[N-]S(=O)(=O)c1c(ccc(c1)Nc2ncc(c(n2)Nc3ccc(cc3)OCC#C)F)C.OCCN+(C)C | |
| InChI Key | LZMBOMHVTNXZSS-UHFFFAOYSA-M | |
| Charge State | Neutral (zwitterionic) |
Structural Breakdown via SMILES
The SMILES notation reveals two distinct fragments:
-
Sulfonamide Core:
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CCC(=O)[N-]S(=O)(=O)c1c(ccc(c1)Nc2ncc(c(n2)Nc3ccc(cc3)OCC#C)F)C -
Contains the sulfonamide group, fluorinated pyrimidine, and propargyl ether.
-
-
Choline Counterion:
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OCC[N+](C)(C)C -
Trimethylammonium ethyl group responsible for ionic interactions.
-
Data Tables for Structural and Chemical Analysis
Table 1: Molecular Formula and Components
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Sulfonamide Core | C23H21FN5O4S | 483.515 |
| Choline Counterion | C5H14NO | 103.1628 |
| Total | C28H35FN5O4S | 586.678 |
Table 2: Key Functional Groups and Their Roles
| Functional Group | Role |
|---|---|
| Sulfonamide (SO2) | Enzyme inhibition, solubility |
| Fluorinated Pyrimidine | Metabolic stability, binding |
| Propargyl Ether (OCC#C) | Bioisosterism, covalent binding |
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